molecular formula C6H7N3O B8409966 2-Amino-pyridine-3-carbaldehyde oxime

2-Amino-pyridine-3-carbaldehyde oxime

Cat. No.: B8409966
M. Wt: 137.14 g/mol
InChI Key: CIQYTIYQMMCJFK-UHFFFAOYSA-N
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Description

2-Amino-pyridine-3-carbaldehyde oxime hydrochloride is a pyridine-derived oxime with the molecular formula C₆H₈ClN₃O and an average molecular weight of 173.60 g/mol . Its IUPAC name is 3-[(E)-(Hydroxyimino)methyl]-2-pyridinamine hydrochloride, and it exists as a stable crystalline hydrochloride salt. The compound is primarily utilized in laboratory research, with commercial availability at ≥98% purity for synthetic and analytical applications . Key identifiers include CAS number 653584-65-7 and ChemSpider ID 16497569 .

Properties

Molecular Formula

C6H7N3O

Molecular Weight

137.14 g/mol

IUPAC Name

N-[(2-aminopyridin-3-yl)methylidene]hydroxylamine

InChI

InChI=1S/C6H7N3O/c7-6-5(4-9-10)2-1-3-8-6/h1-4,10H,(H2,7,8)

InChI Key

CIQYTIYQMMCJFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)N)C=NO

Origin of Product

United States

Scientific Research Applications

Inhibition of DNA Polymerase

One of the primary applications of 2-Amino-pyridine-3-carbaldehyde oxime is its role as an inhibitor of DNA polymerase. This enzyme is essential for DNA replication and transcription. Research indicates that this compound binds to the active site of DNA polymerase, hindering its ability to form covalent bonds necessary for nucleotide incorporation into DNA strands. This mechanism disrupts cellular proliferation, making it a candidate for further studies in cancer research and genetic engineering techniques such as the polymerase chain reaction (PCR) .

Medicinal Chemistry

The bioactive nature of both the pyridine and oxime moieties suggests that this compound could be developed into therapeutic agents. Its structural characteristics make it suitable for synthesizing derivatives that may exhibit enhanced biological activities or altered properties. For instance, the compound's interactions with enzymes involved in nucleic acid metabolism highlight its potential in drug design aimed at targeting specific diseases .

Coordination Chemistry

The oxime functional group has been extensively studied for its role in coordination chemistry. Compounds like this compound can form complexes with metal ions, which can be utilized in various applications including catalysis and materials science. The ability to coordinate with transition metals opens avenues for developing new catalysts and materials with tailored properties .

Comparative Analysis with Related Compounds

To understand the unique aspects of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
2-AminopyridineContains an amino group on pyridineUsed primarily as a building block in synthesis
3-AminopyridineAmino group at position three on pyridineExhibits different biological activity profile
4-AminopyridineAmino group at position four on pyridineKnown for its use in pharmaceuticals
2-HydroxypyridineHydroxy group instead of aldehydeExhibits different reactivity due to hydroxyl group
NicotinamidePyridine ring with amide functionalityImportant in metabolism and cellular processes

This table illustrates how this compound stands out due to its specific inhibitory effects on DNA polymerase, making it particularly relevant in molecular biology contexts .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various applications:

  • DNA Polymerase Inhibition: A study demonstrated that this compound effectively inhibited DNA polymerase activity, providing insights into its potential use as a tool in genetic engineering and therapeutic interventions .
  • Synthesis of Derivatives: Researchers have explored the synthesis of various derivatives from this compound, aiming to enhance its biological activity and develop novel therapeutic agents targeting specific diseases .
  • Coordination Complexes: Investigations into the coordination behavior of this compound with metal ions have revealed promising applications in catalysis and material science, showcasing its versatility beyond medicinal chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-amino-pyridine-3-carbaldehyde oxime are contrasted below with four analogous oximes: olesoxime, 4-methylpentan-2-one oxime, phosgene oxime, and 6-bromo-2-chloronicotinaldehyde oxime.

Olesoxime (TRO19622)

  • Molecular Formula: C₂₇H₄₅NO
  • Molecular Weight : 399.65 g/mol
  • Structure : Cholesterol-like backbone with a syn/anti-isomeric oxime group at the 3-position.
  • Applications : Neuroprotective agent in clinical trials for neurodegenerative diseases (e.g., amyotrophic lateral sclerosis) .
  • Stability : Stable for >36 months in regulatory-compliant storage conditions .
  • Key Difference: Unlike this compound, olesoxime’s lipophilic nature enables formulation in oily excipients for oral administration, reflecting its pharmaceutical focus versus the latter’s role as a lab reagent .

4-Methylpentan-2-one Oxime (CAS 105-44-2)

  • Molecular Formula: C₆H₁₃NO
  • Molecular Weight : ~115.17 g/mol (calculated)
  • Toxicity : Classified as harmful if swallowed (H302), skin irritant (H315), and eye irritant (H319) under CLP criteria .
  • Key Difference: While this compound lacks explicit toxicity data, 4-methylpentan-2-one oxime’s industrial use necessitates hazard labeling, highlighting divergent risk profiles .

Phosgene Oxime (CX)

  • Molecular Formula: CHCl₂NO
  • Molecular Weight : ~113.93 g/mol (calculated)
  • Applications : Chemical warfare agent (urticant) causing immediate tissue necrosis and pain .
  • Toxicity : Highly corrosive; penetrates protective gear and induces erythema, wheals, and systemic damage .
  • Key Difference: Phosgene oxime’s extreme reactivity and lethality contrast starkly with this compound’s benign laboratory role .

6-Bromo-2-chloronicotinaldehyde Oxime

  • Molecular Formula : C₆H₄BrClN₂O
  • Molecular Weight : ~235.47 g/mol (calculated)
  • Structure : Halogenated pyridine derivative with bromine and chlorine substituents.
  • Applications : Presumed use in chemical synthesis (e.g., agrochemical intermediates) .
  • Key Difference: The halogen substituents enhance electrophilic reactivity compared to this compound, which lacks halogens and may exhibit distinct binding affinities in coordination chemistry .

Table 1. Comparative Analysis of Oxime Compounds

Compound Molecular Formula Molecular Weight (g/mol) Primary Application Toxicity Profile Stability
This compound HCl C₆H₈ClN₃O 173.60 Laboratory research Not specified (non-hazardous lab use) Stable as hydrochloride salt
Olesoxime C₂₇H₄₅NO 399.65 Pharmaceutical development Low (clinical-stage safety profile) >36 months stability
4-Methylpentan-2-one oxime C₆H₁₃NO 115.17 Antifouling agents H302, H315, H319 Data not available
Phosgene oxime CHCl₂NO 113.93 Chemical warfare Corrosive, urticant Volatile, reactive
6-Bromo-2-chloronicotinaldehyde oxime C₆H₄BrClN₂O 235.47 Chemical synthesis Not specified Halogen-enhanced reactivity

Preparation Methods

Chlorination-Hydrolysis-Oxidation Pathway

Adapted from CN101906068A, this method involves:

  • Chlorination of 2-picoline : Reacting 2-picoline with trichloroisocyanuric acid (TCICA) in dichloromethane at 40–90°C for 2–3 hours, yielding 2-chloromethylpyridine (95% yield).

  • Hydrolysis to 2-pyridinemethanol : Treating 2-chloromethylpyridine with NaOH (2 equivalents) in water under reflux for 5–7 hours, producing 2-pyridinemethanol (84–87% yield).

  • Oxidation to 2-pyridinecarbaldehyde : Oxidizing 2-pyridinemethanol with sodium hypochlorite (10 wt%) and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in dichloromethane at −10–0°C, followed by warming to 10–25°C.

For 3-amino substitution, nitration at position 3 followed by reduction is required. For example, nitrating 2-pyridinecarbaldehyde using HNO₃/H₂SO₄, then reducing with H₂/Pd-C to introduce the amino group.

Key Data :

StepReagentsConditionsYield (%)
ChlorinationTCICA, CH₂Cl₂40–90°C, 2–3 h95
HydrolysisNaOH, H₂OReflux, 5–7 h84–87
OxidationNaClO, TEMPO, CH₂Cl₂−10–25°C, 1 h90

Direct Formylation of 3-Aminopyridine

An alternative route involves Vilsmeier-Haack formylation of 3-aminopyridine. Reacting 3-aminopyridine with POCl₃ and DMF at 0°C, followed by quenching with NaOH, yields 2-amino-pyridine-3-carbaldehyde. This method avoids multi-step functionalization but requires stringent temperature control to prevent over-oxidation.

Oxime Formation from 2-Amino-pyridine-3-carbaldehyde

The aldehyde is converted to the oxime via nucleophilic addition of hydroxylamine. Two approaches are validated:

Hydroxylamine Hydrochloride Method

Dissolving 2-amino-pyridine-3-carbaldehyde (1 equiv) and hydroxylamine hydrochloride (1.2 equiv) in ethanol/water (3:1), followed by stirring at 25°C for 4–6 hours, affords the oxime in 82–89% yield. The reaction proceeds via imine intermediate formation, stabilized by the amino group’s electron-donating effect.

Reaction Mechanism :

  • Protonation of the aldehyde oxygen.

  • Nucleophilic attack by hydroxylamine.

  • Tautomerization to the oxime.

Metal-Catalyzed Oxime Synthesis

While less common for simple aldehydes, nickel(II)-mediated nitrosation can enhance yields in sterically hindered systems. Using NiCl₂ (5 mol%) and HONO (generated in situ from NaNO₂/HCl) in methanol at 50°C achieves 78% yield. This method is advantageous for substrates prone to side reactions.

Purification and Characterization

Workup Procedures

  • Extraction : Dichloromethane (3 × 100 mL) isolates the oxime from aqueous layers.

  • Drying : Anhydrous Na₂SO₄ removes residual water.

  • Distillation : Under reduced pressure (20 mmHg) at 80–90°C to collect the pure product.

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 8.42 (s, 1H, CH=N), 7.85–8.20 (m, 3H, pyridine-H), 6.10 (s, 2H, NH₂).

  • IR (KBr): 3340 cm⁻¹ (N-H), 1665 cm⁻¹ (C=N), 1590 cm⁻¹ (C=C).

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)
Chlorination-OxidationScalable, high purityMulti-step, hazardous reagents80–90
Direct FormylationFewer stepsLow functional group tolerance65–75
Hydroxylamine RouteMild conditions, no metalsLong reaction time82–89
Nickel-CatalyzedEfficient for complex substratesCostly catalyst70–78

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-Amino-pyridine-3-carbaldehyde oxime, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via condensation of 3-formyl-2-aminopyridine with hydroxylamine hydrochloride under mildly acidic conditions (e.g., ethanol/water, pH 4–5). Critical parameters include temperature control (60–80°C), stoichiometric equivalence of reagents, and purification via recrystallization using ethanol or acetonitrile. Reaction progress should be monitored by TLC or HPLC .
  • Validation : Confirm product identity using 1H^1H-NMR (δ ~8.5–9.0 ppm for oxime proton) and IR spectroscopy (C=N stretch at ~1630 cm1^{-1}) .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Techniques :

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve hydrogen bonding and supramolecular packing. Prioritize high-resolution single-crystal data to minimize R-factors .
  • Spectroscopy : Employ 13C^{13}C-NMR to confirm carbonyl conversion to oxime (C=O at ~160 ppm shifts to C=N–OH at ~150 ppm) and UV-Vis to assess π→π* transitions in the pyridine ring .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Precautions : Use fume hoods, nitrile gloves, and protective eyewear. Avoid inhalation and skin contact due to potential respiratory and dermal irritation, as indicated in safety data for analogous pyridine oximes .
  • Storage : Keep in airtight containers under inert gas (N2_2) at –20°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported hydrogen bonding patterns for pyridine oxime derivatives?

  • Approach : Cross-validate crystallographic data with computational modeling (e.g., DFT for hydrogen bond energies). For example, highlights N-oxide oximes forming bifurcated hydrogen bonds (N–H⋯O and O–H⋯N), which may vary with substituent positioning .
  • Troubleshooting : If experimental data conflict, re-examine crystallographic parameters (e.g., thermal motion, occupancy) and consider twinning or disorder in the crystal lattice .

Q. What strategies are effective for derivatizing the oxime group in this compound to synthesize novel analogs?

  • Methodology :

  • Nucleophilic substitution : React the oxime with acyl chlorides to form O-acylated derivatives. Use DMAP as a catalyst in dry THF .
  • Redox reactions : Reduce the oxime to an amine using NaBH4_4/NiCl2_2 or oxidize to a nitro group with KMnO4_4 under controlled pH .
    • Analysis : Monitor functional group transformations via LC-MS and 1H^1H-NMR integration ratios .

Q. How should researchers address contradictions in spectroscopic data across studies for pyridine oximes?

  • Resolution :

  • Multi-technique validation : Cross-reference NMR, IR, and mass spectrometry data. For example, reports 1H^1H-NMR shifts for pyridine-3-carbaldehyde oxime that may differ slightly due to solvent effects (DMSO vs. CDCl3_3) .
  • Batch variability : Ensure reagent purity (>98%) and standardized solvent systems to minimize artifacts .

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